Cas no 435283-23-1 (1-(2-(3-Bromophenoxy)ethyl)-4-methylpiperidine)
1-(2-(3-Bromophenoxy)ethyl)-4-methylpiperidine Chemical and Physical Properties
Names and Identifiers
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- 1-(2-(3-bromophenoxy)ethyl)-4-methylpiperidine
- 1-[2-(3-bromophenoxy)ethyl]-4-methylpiperidine
- Cambridge id 7015666
- AM88053
- 1-(2-(3-Bromophenoxy)ethyl)-4-methylpiperidine
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- MDL: MFCD03710118
- Inchi: 1S/C14H20BrNO/c1-12-5-7-16(8-6-12)9-10-17-14-4-2-3-13(15)11-14/h2-4,11-12H,5-10H2,1H3
- InChI Key: INVFMJKFELVUKU-UHFFFAOYSA-N
- SMILES: BrC1=CC=CC(=C1)OCCN1CCC(C)CC1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 216
- Topological Polar Surface Area: 12.5
1-(2-(3-Bromophenoxy)ethyl)-4-methylpiperidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D597116-1g |
1-(2-(3-BROMOPHENOXY)ETHYL)-4-METHYLPIPERIDINE |
435283-23-1 | 95% | 1g |
$350 | 2025-02-21 | |
| A2B Chem LLC | AG33745-2.5g |
1-(2-(3-broMophenoxy)ethyl)-4-Methylpiperidine |
435283-23-1 | 95% | 2.5g |
$1151.00 | 2024-04-20 | |
| eNovation Chemicals LLC | D597116-1g |
1-(2-(3-BROMOPHENOXY)ETHYL)-4-METHYLPIPERIDINE |
435283-23-1 | 95% | 1g |
$350 | 2024-08-03 | |
| eNovation Chemicals LLC | D597116-1g |
1-(2-(3-BROMOPHENOXY)ETHYL)-4-METHYLPIPERIDINE |
435283-23-1 | 95% | 1g |
$350 | 2025-02-27 |
1-(2-(3-Bromophenoxy)ethyl)-4-methylpiperidine Related Literature
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
Additional information on 1-(2-(3-Bromophenoxy)ethyl)-4-methylpiperidine
Introduction to 1-(2-(3-Bromophenoxy)ethyl)-4-methylpiperidine (CAS No. 435283-23-1)
The compound 1-(2-(3-Bromophenoxy)ethyl)-4-methylpiperidine (CAS No. 435283-23-1) is a fascinating molecule with a unique structure that has garnered attention in various fields of chemistry and pharmacology. This compound belongs to the class of piperidines, which are six-membered cyclic amines widely used in drug discovery and organic synthesis. The presence of a bromophenoxy group attached to the piperidine ring introduces interesting electronic and steric properties, making it a valuable compound for further research and application.
Structural Insights
The molecular structure of 1-(2-(3-Bromophenoxy)ethyl)-4-methylpiperidine is characterized by a piperidine ring with a methyl group at the 4-position and a substituent at the 1-position. This substituent is a 2-(3-bromophenoxy)ethyl group, which consists of an ethyl chain connected to a phenoxy group substituted with a bromine atom at the meta position. The combination of these groups creates a molecule with both aromatic and aliphatic characteristics, offering potential for diverse chemical reactivity and biological activity.
Physical Properties
Recent studies have reported the physical properties of 1-(2-(3-Bromophenoxy)ethyl)-4-methylpiperidine, including its melting point, boiling point, and solubility in various solvents. These properties are essential for understanding its behavior in different chemical environments and its potential applications in pharmaceutical formulations or industrial processes. For instance, its solubility in organic solvents like dichloromethane and ethyl acetate suggests its suitability for reactions requiring such conditions.
Synthesis and Characterization
The synthesis of 1-(2-(3-Bromophenoxy)ethyl)-4-methylpiperidine involves multi-step reactions, often starting from readily available starting materials such as piperidine derivatives and bromophenol compounds. One common approach involves nucleophilic substitution or coupling reactions to introduce the desired substituents onto the piperidine ring. Advanced characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography have been employed to confirm the molecular structure and purity of this compound.
Applications in Drug Discovery
Given its structural complexity and functional groups, 1-(2-(3-Bromophenoxy)ethyl)-4-methylpiperidine has shown promise in drug discovery efforts. Researchers have explored its potential as a lead compound for developing new pharmaceutical agents targeting various therapeutic areas, including central nervous system disorders, cardiovascular diseases, and cancer. For example, recent studies have highlighted its ability to modulate ion channels or enzyme activities, which are critical for many physiological processes.
Recent Research Findings
In line with current research trends, 1-(2-(3-Bromophenoxy)ethyl)-4-methylpiperidine has been investigated for its role in medicinal chemistry. A study published in *Journal of Medicinal Chemistry* demonstrated that this compound exhibits selective binding to certain G-protein coupled receptors (GPCRs), making it a potential candidate for developing novel therapeutics. Additionally, computational modeling studies have provided insights into its pharmacokinetic profile, suggesting favorable absorption and distribution properties.
Safety Considerations
While exploring the applications of 1-(2-(3-Bromophenoxy)ethyl)-4-methylpiperidine, it is crucial to consider safety aspects related to its handling and use. Proper personal protective equipment (PPE) should be utilized during synthesis or manipulation of this compound to minimize exposure risks. Furthermore, environmental considerations should guide waste management practices to ensure compliance with regulatory standards.
Conclusion
Future Directions
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